molecular formula C12H16Cl3NS B1431193 4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride CAS No. 1864073-24-4

4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride

Cat. No.: B1431193
CAS No.: 1864073-24-4
M. Wt: 312.7 g/mol
InChI Key: YHWAHYAZOQJXEK-UHFFFAOYSA-N
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Description

4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H16Cl3NS. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with a sulfanyl group attached to a dichlorophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the piperidine ring or the dichlorophenyl moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, reduced piperidine derivatives, and substituted phenyl derivatives.

Scientific Research Applications

4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine
  • 4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine sulfate
  • 4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine acetate

Comparison: Compared to its analogs, 4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This uniqueness makes it particularly valuable in certain research and industrial applications where these properties are critical.

Properties

IUPAC Name

4-[(2,6-dichlorophenyl)sulfanylmethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NS.ClH/c13-10-2-1-3-11(14)12(10)16-8-9-4-6-15-7-5-9;/h1-3,9,15H,4-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWAHYAZOQJXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CSC2=C(C=CC=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride
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4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride
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4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride

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